molecular formula C23H25N3O2 B2369763 1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one CAS No. 899744-99-1

1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one

Cat. No.: B2369763
CAS No.: 899744-99-1
M. Wt: 375.472
InChI Key: DLXHAPNKOVSKAU-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a bicyclic heteroaromatic compound featuring a 1,8-naphthyridin-2(1H)-one core substituted at position 1 with a benzyl group and at position 3 with a 2,6-dimethylpiperidine-1-carbonyl moiety. The 1,8-naphthyridinone scaffold is notable for its nitrogen-rich structure, enabling diverse biological interactions, including enzyme inhibition and metal chelation .

Properties

IUPAC Name

1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-16-8-6-9-17(2)26(16)23(28)20-14-19-12-7-13-24-21(19)25(22(20)27)15-18-10-4-3-5-11-18/h3-5,7,10-14,16-17H,6,8-9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXHAPNKOVSKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution or addition reactions.

    Benzylation: The benzyl group can be added through alkylation reactions using benzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for alkylation reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and develop novel compounds with potential applications in various industries.

Biology

As a biological probe , the compound can be utilized to study various biological processes. Its interactions with biological targets can help elucidate mechanisms underlying disease pathways.

Medicine

The compound shows promise as a therapeutic agent due to its biological activity. Research indicates potential applications in treating neurological disorders, particularly Alzheimer's disease. For instance:

  • A study highlighted that derivatives of naphthyridine exhibited inhibitory activity against monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases .
  • The compound's mechanism of action may involve modulation of enzyme activity or receptor interactions.

Industrial Applications

In industrial settings, 1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one can be used in the development of new materials or as a catalyst in chemical reactions. Its properties may facilitate advancements in pharmaceuticals and materials science.

Case Study 1: Neuroprotective Effects

A study investigating naphthyridine derivatives found that certain compounds exhibited significant neuroprotective effects against oxidative stress in neuronal cells. This suggests potential therapeutic roles for similar structures in treating neurodegenerative conditions like Alzheimer's disease .

Case Study 2: MAO Inhibition

Research focused on synthesizing novel benzo[naphthyridine] derivatives demonstrated their efficacy as MAO inhibitors. These findings indicate that compounds structurally related to this compound could serve as effective treatments for mood disorders and other conditions related to MAO dysregulation .

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Key Substituents and Their Effects

Compound Name Position 1 Substituent Position 3 Substituent Key Properties/Activities Reference
Target Compound Benzyl 2,6-Dimethylpiperidine-1-carbonyl Enhanced lipophilicity, potential kinase inhibition N/A
1-(4-Chlorobenzyl)-3-(piperazine-1-carbonyl) 4-Chlorobenzyl Piperazine-1-carbonyl Improved solubility, antimicrobial activity
1-Phenyl-3-(2-propenyl)-4-acetoxy Phenyl 2-Propenyl, 4-acetoxy Antiallergy (SRS-A release inhibition)
1-Hydroxy-3-(metal chelating pharmacophore) Hydroxyl Metal-chelating groups Poxvirus resolvase inhibition (IC50: 0.3 mM)
4-Hydroxy-3-phenyl H Phenyl, 4-hydroxy Fluorescence properties, ligand behavior

Key Observations :

  • Position 1 : Benzyl and substituted benzyl groups (e.g., 4-chlorobenzyl) enhance lipophilicity and may improve blood-brain barrier penetration compared to smaller groups like hydroxyl or hydrogen .
  • Metal-chelating groups (e.g., hydroxyl, carbonyl) in analogs like 1-hydroxy-1,8-naphthyridinones enable enzyme inhibition via Mg²⁺ coordination, a feature absent in the target compound .

Structure-Activity Relationship (SAR) Insights :

  • Metal Chelation : Hydroxyl and carbonyl groups at positions 1 and 2 (e.g., ) are critical for resolvase inhibition, a feature absent in the target compound.
  • Lipophilicity and Bioavailability : Bulky substituents (e.g., benzyl, 2,6-dimethylpiperidine) may enhance pharmacokinetic profiles but could limit solubility .
  • Electron-Withdrawing Groups : Chlorine or nitro groups (e.g., ) improve electrophilicity, aiding covalent binding to targets.

Biological Activity

1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a naphthyridine core and a piperidine moiety, which are significant for its biological interactions. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Naphthyridine Core : Achieved through cyclization reactions.
  • Introduction of the Piperidine Moiety : Accomplished via nucleophilic substitution or addition reactions.
  • Benzylation : Involves alkylation using benzyl halides.

These synthetic routes are optimized for yield and purity, often utilizing catalysts and controlled conditions to enhance efficiency.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor interactions, leading to various physiological responses. The precise mechanisms remain to be fully elucidated through experimental studies.

Antiviral Activity

Research indicates potential antiviral properties. For instance, derivatives of similar piperidine structures have shown moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1). These studies suggest that modifications in the structure can enhance antiviral efficacy .

Antibacterial and Antifungal Properties

In addition to antiviral activity, compounds related to this structure have been evaluated for antibacterial and antifungal properties. Testing against various strains, including Staphylococcus aureus and Candida albicans, has revealed promising results in inhibiting growth .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

Study Biological Activity Findings
Study AAntiviralModerate protection against CVB-2 and HSV-1 .
Study BAntibacterialEffective against Staphylococcus aureus and Pseudomonas aeruginosa .
Study CAntifungalInhibition of growth in Candida albicans .

Q & A

Q. Key Considerations :

  • Use of regioselective catalysts (e.g., Pd(PPh₃)₄) for functionalization .
  • Optimize reaction time and temperature to avoid side products (e.g., over-oxidation or undesired substitutions).

Basic: How is the benzyl group introduced into the 1,8-naphthyridine structure, and what analytical methods confirm its incorporation?

Methodological Answer:
The benzyl group is typically introduced via nucleophilic substitution or alkylation:

  • Example : Benzylamine derivatives react with halogenated naphthyridines (e.g., 4-chloro-1,8-naphthyridin-2(1H)-one) in the presence of a base (e.g., Cs₂CO₃) and a palladium catalyst .
  • Characterization :
    • ¹H NMR : Look for aromatic proton signals (δ 7.2–7.5 ppm) and benzylic CH₂ protons (δ 4.5–5.0 ppm).
    • Mass Spectrometry (MS) : Confirm molecular ion peaks matching the molecular formula (e.g., [M+H]⁺ at m/z corresponding to C₂₁H₂₃N₃O₂).

Advanced: How can researchers address regioselectivity challenges during acylation of the 2,6-dimethylpiperidine moiety?

Methodological Answer:
Regioselectivity in acylation is influenced by steric and electronic factors:

  • Steric Control : Use bulky bases (e.g., NaNH₂/ammonia) to direct acylation to less hindered positions. For example, acylation of 5,7-dimethyl-1,8-naphthyridin-2(1H)-one with benzonitrile under NaNH₂ yields the 7-methyl-5-phenacyl isomer, whereas BuLi favors the 5-methyl-7-phenacyl product .
  • Catalytic Strategies : Employ transition-metal catalysts (e.g., Pd) for directed C–H functionalization.

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